ethyl 2-[2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a quinoline ring, a thiophene ring, and a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form an intermediate. This intermediate then undergoes cyclization and further reactions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, derivatives of this compound have shown potential as antimicrobial and anticancer agents. Studies have demonstrated its efficacy against various bacterial strains and cancer cell lines .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of ETHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-AMINO-4-(4-ISOPROPYLPHENYL)THIOPHENE-3-CARBOXYLATE
- ETHYL 2-AMINO-4-(4-ETHYLPHENYL)THIOPHENE-3-CARBOXYLATE
- ETHYL 2-AMINO-4-(2,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE
Uniqueness
What sets ETHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE apart from similar compounds is its unique combination of functional groups and ring structures.
Properties
Molecular Formula |
C28H28ClN3O3S |
---|---|
Molecular Weight |
522.1 g/mol |
IUPAC Name |
ethyl 2-[2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H28ClN3O3S/c1-2-35-28(34)24-18-7-4-3-5-10-22(18)36-27(24)32-20-8-6-9-21(33)25(20)23(19(15-30)26(32)31)16-11-13-17(29)14-12-16/h11-14,23H,2-10,31H2,1H3 |
InChI Key |
IICYZOQDUQHQCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Cl)C(=O)CCC4 |
Origin of Product |
United States |
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